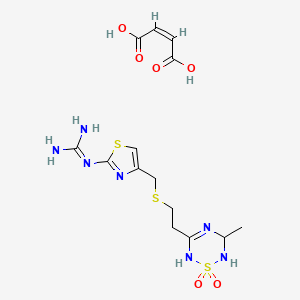
2-(4-(((2-(3-Methyl-1,1-dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate; Famotidine Impurity C2 maleate; Famotidine acetaldehyde adduct maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((2-(3-Methyl-1,1-dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate, also known as Famotidine Impurity C2 maleate or Famotidine acetaldehyde adduct maleate, is a chemical compound that is often studied in the context of pharmaceutical impurities. Famotidine is a well-known histamine H2 receptor antagonist used to treat conditions such as ulcers and gastroesophageal reflux disease (GERD). The study of its impurities, such as this compound, is crucial for ensuring the safety and efficacy of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((2-(3-Methyl-1,1-dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate typically involves multiple steps, including the formation of the thiatriazine ring, the attachment of the ethylsulfanyl group, and the final coupling with the thiazolylguanidine moiety. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts or reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied to understand its reactivity and stability, which can provide insights into the behavior of similar compounds.
Biology
Biologically, the compound may be investigated for its interactions with biological molecules, such as proteins or enzymes, to understand its potential effects in living organisms.
Medicine
In medicine, the focus is on the safety and efficacy of Famotidine, with studies on its impurities helping to ensure that the drug meets regulatory standards.
Industry
Industrially, the compound is relevant in the context of pharmaceutical manufacturing, where controlling impurities is essential for producing high-quality drugs.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Famotidine: The parent compound, used as a histamine H2 receptor antagonist.
Other Impurities: Similar impurities in Famotidine or related drugs, which may have different structures but similar functional groups.
Uniqueness
This compound’s uniqueness lies in its specific structure, which includes a thiatriazine ring, ethylsulfanyl group, and thiazolylguanidine moiety. These features may confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H21N7O6S3 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-[2-(3-methyl-1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H17N7O2S3.C4H4O4/c1-6-13-8(17-22(18,19)16-6)2-3-20-4-7-5-21-10(14-7)15-9(11)12;5-3(6)1-2-4(7)8/h5-6,16H,2-4H2,1H3,(H,13,17)(H4,11,12,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
KBCUSARGSUYAQK-BTJKTKAUSA-N |
Isomeric SMILES |
CC1NS(=O)(=O)NC(=N1)CCSCC2=CSC(=N2)N=C(N)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1NS(=O)(=O)NC(=N1)CCSCC2=CSC(=N2)N=C(N)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


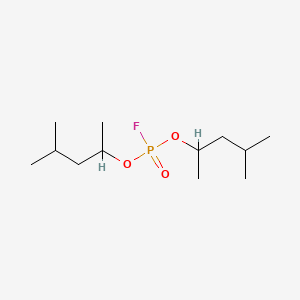


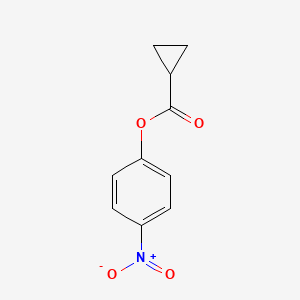
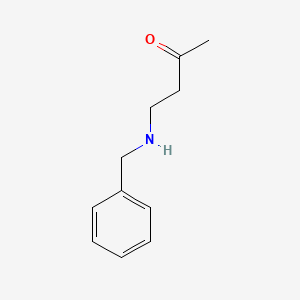
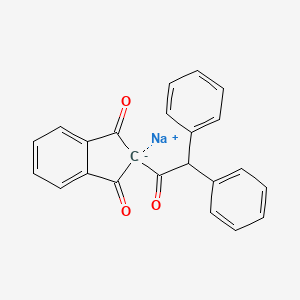
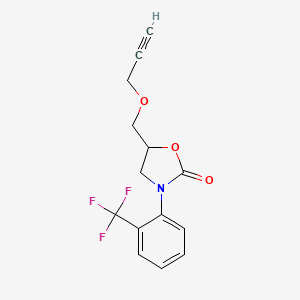
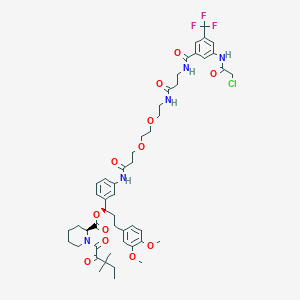

![4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)
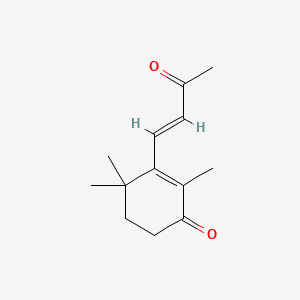
![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)

![1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)
